N-(2,3-dimethylphenyl)-1-ethyl-1H-pyrazole-3-carboxamide
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Overview
Description
N-(2,3-dimethylphenyl)-1-ethyl-1H-pyrazole-3-carboxamide: is an organic compound that belongs to the class of pyrazole carboxamides This compound is characterized by the presence of a pyrazole ring substituted with an ethyl group and a carboxamide group, along with a 2,3-dimethylphenyl group attached to the nitrogen atom of the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,3-dimethylphenyl)-1-ethyl-1H-pyrazole-3-carboxamide typically involves the reaction of 2,3-dimethylaniline with ethyl acetoacetate in the presence of a suitable catalyst The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the pyrazole ring
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common solvents used in the synthesis include toluene and ethanol, and the reactions are typically carried out under reflux conditions.
Chemical Reactions Analysis
Types of Reactions: N-(2,3-dimethylphenyl)-1-ethyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry: In chemistry, N-(2,3-dimethylphenyl)-1-ethyl-1H-pyrazole-3-carboxamide is used as a building block for the synthesis of more complex molecules. It is also studied for its reactivity and potential as a ligand in coordination chemistry.
Biology: In biological research, this compound is investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties. It may also serve as a lead compound for the development of new pharmaceuticals.
Medicine: In medicine, this compound is explored for its potential therapeutic applications. It may be used in the development of drugs targeting specific biological pathways.
Industry: In the industrial sector, this compound is used in the synthesis of various chemicals and materials. It may also find applications in the development of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(2,3-dimethylphenyl)-1-ethyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
- N-(2,3-dimethylphenyl)-2-[(2,3-dimethylphenyl)amino]benzamide
- 3-Borono-N-(2,3-dimethylphenyl)benzamide
Comparison: N-(2,3-dimethylphenyl)-1-ethyl-1H-pyrazole-3-carboxamide is unique due to its specific substitution pattern on the pyrazole ring and the presence of the carboxamide group. This structural uniqueness may confer distinct chemical and biological properties compared to similar compounds. For example, the presence of the ethyl group and carboxamide functionality may influence its reactivity and binding affinity to molecular targets.
Properties
IUPAC Name |
N-(2,3-dimethylphenyl)-1-ethylpyrazole-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c1-4-17-9-8-13(16-17)14(18)15-12-7-5-6-10(2)11(12)3/h5-9H,4H2,1-3H3,(H,15,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKNAHTZPNQECQY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C(=O)NC2=CC=CC(=C2C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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